![molecular formula C21H27N3O2 B2998908 2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 695174-46-0](/img/structure/B2998908.png)
2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Molecular Structure Analysis
The structure of similar compounds is typically assigned by HRMS, IR, 1H, and 13C NMR experiments .Scientific Research Applications
Piperazine Antihistamines
Piperazine derivatives, such as Cetirizine, a well-known antihistamine, highlight the importance of piperazine structures in medicinal chemistry. Cetirizine itself is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis, demonstrating the utility of piperazine derivatives in addressing allergic conditions (John P. Arlette, 1991).
Memory Enhancement
Another study explored the synthesis of piperazine-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide derivatives, assessing their effects on memory in mice. This research suggests potential applications of piperazine derivatives in enhancing cognitive functions, including memory enhancement (Li Ming-zhu, 2008).
Serotonin Receptor Study
Research involving [18F]p-MPPF, a radiolabeled antagonist, underscores the role of piperazine derivatives in studying neurotransmission, specifically serotonin 1A receptors. This application is crucial for understanding serotonergic neurotransmission in both animal models and humans, facilitating advancements in neuropharmacology and psychiatric disorder treatments (A. Plenevaux et al., 2000).
Marine Actinobacterium Metabolites
Piperazine derivatives have also been identified in metabolites from marine actinobacterium Streptomyces sp., indicating their potential in discovering new bioactive compounds with applications in pharmaceuticals and biotechnology (M. P. Sobolevskaya et al., 2007).
Mechanism of Action
Target of Action
The primary target of this compound is alpha1-adrenergic receptors . These receptors play a significant role in various neurological conditions and are a common target for many pharmaceuticals .
Mode of Action
This interaction can modulate the pharmacokinetic properties of the drug substance, potentially enhancing its therapeutic effects .
Pharmacokinetics
It is mentioned that the incorporation of the piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
properties
IUPAC Name |
2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-17-4-8-19(9-5-17)24-14-12-23(13-15-24)16-21(25)22-18-6-10-20(26-2)11-7-18/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLNITQWZFYJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
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